molecular formula C10H8Cl2O2 B13625175 rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans

rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans

Cat. No.: B13625175
M. Wt: 231.07 g/mol
InChI Key: FXCBDXFLIRQPTP-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a dichlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Dichlorophenyl Group: This step may involve a substitution reaction where a suitable precursor is reacted with a dichlorophenyl halide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The dichlorophenyl group can be reduced to form different substituted phenyl derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction may yield substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carboxylicacid,trans
  • rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans
  • rac-(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylicacid,trans

Uniqueness

rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylicacid,trans is unique due to the specific positioning of the dichlorophenyl group and the cyclopropane ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8Cl2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1

InChI Key

FXCBDXFLIRQPTP-POYBYMJQSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.